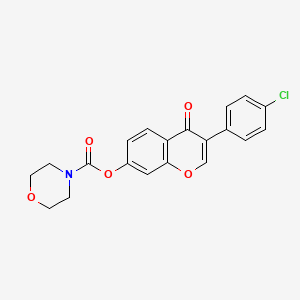

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

説明

特性

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c21-14-3-1-13(2-4-14)17-12-26-18-11-15(5-6-16(18)19(17)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHBGDGVRCGPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromenone core with a chlorobenzene derivative.

Attachment of the morpholine carboxylate moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via a suitable carboxylate precursor.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

化学反応の分析

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or reduced chromenone cores.

Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Hydrolysis: The morpholine carboxylate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.

Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for further investigation in medicinal chemistry.

Industry: Its unique structural features make it useful in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Structural Analogs

Structurally related compounds differ in substituents on the chromene core or phenyl ring, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison based on available data.

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Calculated Properties of Analogs

*Estimated based on molecular formula; †Inferred from analogs.

Key Observations :

- Lipophilicity : The 2-methyl analog ([573707-99-0]) exhibits higher XLogP3 (3.6) than the target compound (~3.0), suggesting enhanced membrane permeability. The trifluoromethyl group in [637748-17-5] likely increases lipophilicity further but data are unavailable .

- Polarity : The methoxy-substituted compound ([845903-21-1]) has a lower XLogP3 (2.5) and higher topological polar surface area (74.3 Ų), indicating greater polarity due to the electron-donating methoxy group .

- Halogen Effects : Bromine in [637749-23-6] increases molecular weight and may enhance halogen bonding compared to chlorine in the target compound .

Electronic and Spectroscopic Properties

Density Functional Theory (DFT) studies on similar compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (), reveal that substituents significantly influence electronic properties. For example:

- The chloro group induces electron-withdrawing effects, stabilizing the chromene core’s conjugated π-system.

- Methoxy or trifluoromethyl groups alter charge distribution, affecting UV-Vis absorption and fluorescence properties .

生物活性

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that belongs to the class of chromen derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound features a chromen backbone with a 4-chlorophenyl group and a morpholine-4-carboxylate moiety. The structural formula can be represented as follows:

The biological activity of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- DNA Intercalation : The chromen backbone can intercalate with DNA, potentially leading to cell death in cancer cells.

- Antioxidant Activity : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, research has shown that derivatives of chromen compounds exhibit significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | MCF-7 | 6.40 ± 0.26 |

| 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | A-549 | 22.09 |

These findings suggest that this compound could serve as a promising lead in the development of new anticancer agents.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to exhibit significant activity in various assays, including DPPH radical scavenging and total antioxidant capacity tests.

Case Studies

- Study on Cytotoxicity : A study involving the synthesis of chromen derivatives reported that compounds similar to 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate demonstrated strong cytotoxic effects against MCF-7 and A-549 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

- Molecular Docking Studies : In silico studies have suggested that the binding interactions between this compound and target proteins are favorable, indicating potential efficacy as an enzyme inhibitor .

Q & A

Q. Q1. What are the synthetic routes for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

Core Chromenone Formation : Condensation of 7-hydroxy-4-oxochromene-3-carboxylate derivatives with 4-chlorophenyl precursors under acidic conditions (e.g., H₂SO₄ catalysis) .

Morpholine Carboxylation : Coupling via Steglich esterification (DCC/DMAP) or acid chloride intermediates .

Optimization :

- Temperature : 80–100°C for esterification to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Triethylamine improves nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires:

Q. Q3. How do substituents (e.g., 4-chlorophenyl vs. methoxyphenyl) influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Groups (Cl) :

- Experimental Validation :

- Kinetic Studies : Monitor reaction rates via HPLC (e.g., Cl-substituted derivatives react 1.5× faster than methoxy analogs) .

- DFT Calculations : Chlorophenyl lowers LUMO energy by ~0.8 eV, facilitating nucleophilic attack .

Q. Q4. What contradictions exist in reported biological activities of chromenone-morpholine hybrids, and how can they be resolved?

Methodological Answer:

- Contradictions :

- Some studies report antiproliferative activity (IC₅₀ = 5 µM in HeLa cells) , while others show no efficacy (IC₅₀ > 50 µM) .

- Resolution Strategies :

- Purity Verification : Ensure >95% purity via HPLC to exclude inactive impurities .

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (48–72 hr) .

- Target Profiling : Use kinase inhibition assays to identify off-target effects (e.g., EGFR vs. VEGFR selectivity) .

Q. Q5. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

- In Silico Tools :

- Design Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。